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Compound of Interest

Compound Name: Cyclic tri-AMP

Cat. No.: B12366300

Get Quote

A comprehensive guide for researchers and drug development professionals on the structural

basis of cyclic tri-AMP recognition, featuring quantitative binding data, detailed experimental

methodologies, and signaling pathway visualizations.

Cyclic tri-AMP (c-tri-AMP or cAAA), a key second messenger in bacterial defense, plays a

pivotal role in the Cyclic oligonucleotide-Based Anti-phage Signaling System (CBASS). Upon

bacteriophage infection, c-tri-AMP is synthesized and subsequently activates effector proteins

to neutralize the viral threat, often through abortive infection. Understanding the precise

molecular interactions within the c-tri-AMP binding pocket is crucial for elucidating its signaling

mechanism and for the rational design of novel therapeutics. This guide provides a detailed

structural comparison of c-tri-AMP binding pockets, supported by experimental data and

methodologies.

Quantitative Analysis of c-tri-AMP Binding Affinity
The binding affinity of c-tri-AMP to its primary effector protein, the endonuclease NucC, has

been quantified using Isothermal Titration Calorimetry (ITC). The dissociation constant (Kd)

serves as a measure of the binding affinity, with lower values indicating a stronger interaction.
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The following table summarizes the binding affinities of E. coli NucC to c-tri-AMP and other

related cyclic and linear nucleotides.

Ligand Protein Method
Dissociatio
n Constant
(Kd)

Stoichiomet
ry (n)

Reference

Cyclic tri-

AMP (c-tri-

AMP/cAAA)

E. coli NucC ITC 0.7 µM ~0.3 [1][2]

Cyclic di-

AMP (c-di-

AMP)

E. coli NucC ITC 2.6 µM ~0.3 [1][2]

Linear di-

AMP (5'-

pApA)

E. coli NucC ITC 4.4 µM ~0.3 [1][2]

2',3' Cyclic di-

AMP
E. coli NucC ITC

No Binding

Detected
- [1][2]

Adenosine

Monophosph

ate (AMP)

E. coli NucC ITC
No Binding

Detected
- [1][2]

Structural Insights into the NucC c-tri-AMP Binding
Pocket
The crystal structure of E. coli NucC in complex with c-tri-AMP reveals a unique, allosteric

binding pocket that is essential for its activation. NucC exists as a homotrimer, and a single

molecule of c-tri-AMP binds in a conserved, three-fold symmetric pocket located at the

interface of the three monomers.[1][2]

The key interactions that stabilize the binding of c-tri-AMP within the NucC pocket are:

π-stacking: Each of the three adenine bases of c-tri-AMP engages in π-stacking interactions

with a Tyrosine residue (Tyr81) from each of the three NucC monomers.[2]
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Hydrogen Bonding: The C6 amine group of each adenine base forms a hydrogen bond with

the main-chain carbonyl of a Valine residue (Val227) from each monomer.[2]

Phosphate Group Coordination: The phosphate backbone of the cyclic trinucleotide is

coordinated by a network of hydrogen bonds involving Arginine (Arg53) and Threonine

(Thr226) residues from each NucC monomer.[2]

Upon binding of c-tri-AMP, NucC undergoes a significant conformational change. A "gate loop"

closes over the bound second messenger, securing it within the binding pocket.[1][2] This initial

binding event promotes the assembly of two c-tri-AMP-bound NucC trimers into a

homohexameric complex.[1][2][3][4][5] This hexameric assembly is the active form of the

endonuclease, competent for non-specific double-stranded DNA cleavage, which ultimately

leads to the degradation of the bacterial chromosome and abortive infection.[1][4][5]

Comparative Analysis with Other Cyclic
Oligonucleotide Binding Pockets
While the detailed structure of a c-tri-AMP binding pocket is best characterized in NucC,

comparisons can be drawn with proteins that bind the related second messenger, cyclic di-AMP

(c-di-AMP). C-di-AMP binding proteins often exhibit a "U-shaped" or "V-shaped" binding mode

for the dinucleotide. The interactions typically involve a combination of hydrogen bonds with the

adenine bases and the phosphate backbone, as well as π-stacking interactions with aromatic

residues. The trimeric nature of the NucC binding pocket, accommodating the three adenine

bases of c-tri-AMP, represents a distinct structural solution for recognizing a cyclic trinucleotide.

Experimental Protocols
Isothermal Titration Calorimetry (ITC) for Binding
Affinity Determination
ITC is a powerful technique for the quantitative determination of binding affinities, stoichiometry,

and the thermodynamic parameters of biomolecular interactions.

Methodology:
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Sample Preparation: The protein (e.g., NucC) and the ligand (e.g., c-tri-AMP) are dialyzed

against the same buffer to minimize heats of dilution. The concentrations of both the protein

and the ligand are precisely determined.

Instrumentation: A highly sensitive isothermal titration calorimeter is used. The sample cell is

filled with the protein solution, and the injection syringe is filled with the ligand solution.

Titration: A series of small, precise injections of the ligand are made into the sample cell

while the temperature is kept constant. The heat released or absorbed upon binding is

measured for each injection.

Data Analysis: The heat change per injection is plotted against the molar ratio of the ligand to

the protein. The resulting binding isotherm is then fitted to a suitable binding model to

determine the dissociation constant (Kd), the stoichiometry of binding (n), and the enthalpy

(ΔH) and entropy (ΔS) of the interaction.[6]

X-ray Crystallography for Structural Determination
X-ray crystallography is a technique used to determine the three-dimensional atomic structure

of a protein-ligand complex.

Methodology:

Protein Expression and Purification: The target protein (e.g., NucC) is overexpressed in a

suitable host (e.g., E. coli) and purified to homogeneity.

Complex Formation: The purified protein is incubated with a molar excess of the ligand (e.g.,

c-tri-AMP) to ensure the formation of the protein-ligand complex.

Crystallization: The protein-ligand complex is subjected to a wide range of crystallization

screening conditions to identify conditions that yield well-ordered crystals.

Data Collection: The crystals are exposed to a high-intensity X-ray beam, and the resulting

diffraction pattern is recorded.

Structure Determination and Refinement: The diffraction data is processed to determine the

electron density map, from which an atomic model of the protein-ligand complex is built and
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refined.

Signaling Pathway and Experimental Workflow
The following diagrams illustrate the CBASS signaling pathway and a typical experimental

workflow for characterizing c-tri-AMP binding.
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Caption: The CBASS signaling pathway is initiated by phage infection, leading to the synthesis

of c-tri-AMP and activation of the NucC endonuclease.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?
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